molecular formula C7H4BrCl2F B12964681 1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene

1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene

Cat. No.: B12964681
M. Wt: 257.91 g/mol
InChI Key: RSKIHHIMXWKIRF-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, along with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative. For instance, starting with 3-fluorotoluene, a series of bromination and chlorination reactions can be performed under controlled conditions to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to facilitate the selective introduction of bromine, chlorine, and fluorine atoms onto the benzene ring.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a chloromethyl group allows it to participate in various chemical reactions, influencing its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Bromo-2-fluorobenzene
  • 1,2-Dichlorobenzene
  • 1,2-Dibromobenzene

Comparison

Compared to these similar compounds, 1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene is unique due to the presence of the chloromethyl group and the specific arrangement of halogen atoms. This unique structure imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C7H4BrCl2F

Molecular Weight

257.91 g/mol

IUPAC Name

1-bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene

InChI

InChI=1S/C7H4BrCl2F/c8-6-1-4(10)2-7(11)5(6)3-9/h1-2H,3H2

InChI Key

RSKIHHIMXWKIRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CCl)Br)Cl

Origin of Product

United States

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